5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol
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Overview
Description
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the 5th position and a 2-{1-[(2-methylpropyl)amino]ethyl} group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 5-fluoro-2-nitrophenol with 1-[(2-methylpropyl)amino]ethyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. The 2-{1-[(2-methylpropyl)amino]ethyl} group can interact with hydrophobic pockets in the target protein, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol
- 5-Fluoro-2-{1-[(2-ethylpropyl)amino]ethyl}phenol
- 5-Fluoro-2-{1-[(2-methylbutyl)amino]ethyl}phenol
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the 2-{1-[(2-methylpropyl)amino]ethyl} group provides specific interactions with molecular targets.
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-fluoro-2-[1-(2-methylpropylamino)ethyl]phenol |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-14-9(3)11-5-4-10(13)6-12(11)15/h4-6,8-9,14-15H,7H2,1-3H3 |
InChI Key |
LEYIQYZTOGXOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
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